5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol
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Overview
Description
5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol is a heterocyclic compound featuring a benzimidazole core substituted with a chloro group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base such as potassium hydroxide.
Substitution Reactions:
Alkylation: The 1-position can be alkylated using 1-methyl-3-phenylpropyl bromide in the presence of a strong base like sodium hydride.
Thiol Group Introduction: The thiol group at the 2-position can be introduced by reacting the intermediate with thiourea under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or alkoxides to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, and other nucleophiles.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dechlorinated benzimidazole derivatives.
Substitution: Amino or alkoxy-substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the benzimidazole core is known to enhance the biological activity of many pharmaceutical agents.
Industry
In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties. Its structural features make it suitable for applications in the field of material science.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The benzimidazole core can interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-benzimidazole-2-thiol: Lacks the 1-methyl-3-phenylpropyl group, resulting in different reactivity and biological activity.
1-(1-Methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol:
5-Chloro-1H-benzimidazole: Lacks both the thiol and 1-methyl-3-phenylpropyl groups, making it less versatile in chemical reactions.
Uniqueness
5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and thiol groups, along with the 1-methyl-3-phenylpropyl substituent, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-3-(4-phenylbutan-2-yl)-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2S/c1-12(7-8-13-5-3-2-4-6-13)20-16-10-9-14(18)11-15(16)19-17(20)21/h2-6,9-12H,7-8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDZJBDDKDIPLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2C3=C(C=C(C=C3)Cl)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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